molecular formula C15H26O B12368965 Nerolidol-d4

Nerolidol-d4

Cat. No.: B12368965
M. Wt: 226.39 g/mol
InChI Key: FQTLCLSUCSAZDY-YIEWYRDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nerolidol-d4 is a deuterated form of nerolidol, a naturally occurring sesquiterpene alcohol. It is commonly used in scientific research due to its stable isotope labeling, which allows for detailed studies of metabolic pathways and pharmacokinetics. Nerolidol itself is found in various essential oils and has a pleasant floral aroma. The deuterated form, this compound, is particularly useful in research settings for tracing and quantifying biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Nerolidol-d4 is synthesized by incorporating deuterium atoms into the molecular structure of nerolidol. This can be achieved through several methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. One common method involves the use of a Grubbs-Hoveyda catalyst for ring-closing metathesis, followed by dehydration and dimerization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and catalysts. The process is carefully controlled to ensure high purity and yield. The final product is often purified using techniques such as distillation and chromatography to remove any impurities and ensure the desired isotopic labeling.

Chemical Reactions Analysis

Types of Reactions

Nerolidol-d4 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes and ketones.

    Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

    Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nerolidol-derived aldehydes and ketones, while reduction can produce various alcohols and hydrocarbons.

Scientific Research Applications

Nerolidol-d4 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Linalool: Another sesquiterpene alcohol with similar aromatic properties.

    Farnesol: Shares structural similarities and is also used in fragrance and flavor industries.

    Bisabolol: Known for its anti-inflammatory and soothing properties.

Uniqueness

Nerolidol-d4 is unique due to its deuterated form, which makes it particularly valuable in research settings for tracing and quantifying biological processes. Its stable isotope labeling allows for more precise studies compared to its non-deuterated counterparts.

Properties

Molecular Formula

C15H26O

Molecular Weight

226.39 g/mol

IUPAC Name

(6E)-4,4,5,5-tetradeuterio-3,7,11-trimethyldodeca-1,6,10-trien-3-ol

InChI

InChI=1S/C15H26O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h6,9,11,16H,1,7-8,10,12H2,2-5H3/b14-11+/i8D2,12D2

InChI Key

FQTLCLSUCSAZDY-YIEWYRDSSA-N

Isomeric SMILES

[2H]C([2H])(/C=C(\C)/CCC=C(C)C)C([2H])([2H])C(C)(C=C)O

Canonical SMILES

CC(=CCCC(=CCCC(C)(C=C)O)C)C

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.